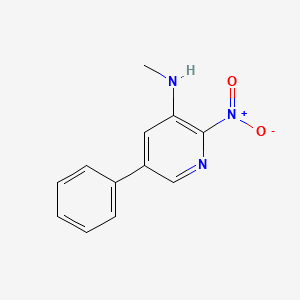

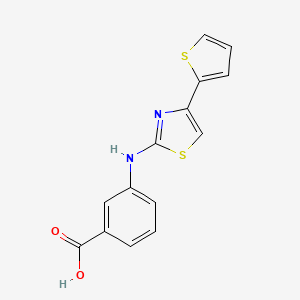

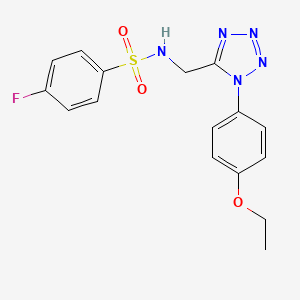

N-methyl-2-nitro-5-phenylpyridin-3-amine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-methyl-2-nitro-5-phenylpyridin-3-amine” is a chemical compound with the molecular formula C12H11N3O2 . It’s a specialized compound and information about it might not be widely available.

Chemical Reactions Analysis

The chemical reactions involving “this compound” would depend on its reactivity and the conditions under which the reactions are carried out . Unfortunately, specific information about its reactivity or involvement in chemical reactions is not available in the sources I have access to.Applications De Recherche Scientifique

Mechanistic Insights into Condensation Reactions

Research has provided insight into the mechanisms of three-component condensation reactions that lead to the formation of aminomethylenebisphosphonates, which exhibit potential antiosteoporotic, antibacterial, anticancer, antiparasitic, or herbicidal activity. This methodology involves the reaction of a primary amine with diethyl phosphite and triethyl orthoformate, followed by acid hydrolysis. This process has been explored for compounds like "N-methyl-2-nitro-5-phenylpyridin-3-amine," shedding light on reaction intermediates and mechanisms (Dabrowska et al., 2009).

Advanced Synthesis Techniques

Innovative synthesis methods have been developed for N-methyl- and N-alkylamines, which are crucial in both academic research and industrial applications. These compounds are integral to many life-science molecules. A notable study reports an expedient reductive amination process using nitrogen-doped, graphene-activated nanoscale cobalt oxide-based catalysts. This approach facilitates the selective synthesis of N-methylated and N-alkylated amines from nitroarenes or amines, demonstrating the versatility and importance of "this compound" in synthetic chemistry (Senthamarai et al., 2018).

Metal Complex Synthesis and Characterization

The compound has been used in the synthesis and characterization of metal complexes, which are of interest for their potential applications in catalysis, materials science, and as models for biological systems. Studies have investigated the chelating properties and crystal structures of such complexes, providing valuable insights into their formation and potential applications (Shen et al., 1998).

Development of Fluorescent Probes

Research on 2-aminoethylpyridine-based fluorescent compounds has led to the development of probes for detecting metal ions in aqueous media. These studies illustrate the compound's role in creating sensitive and selective sensors for environmental and biological monitoring (Singh et al., 2020).

Nonlinear Optical Materials

Investigations into the nonlinear optical properties of compounds related to "this compound" have explored the effects of alkyl vs. phenyl substitution on molecular hyperpolarizability. This research contributes to the development of materials with enhanced optical properties for applications in photonics and optoelectronics (Whitaker et al., 1996).

Safety and Hazards

Propriétés

IUPAC Name |

N-methyl-2-nitro-5-phenylpyridin-3-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O2/c1-13-11-7-10(8-14-12(11)15(16)17)9-5-3-2-4-6-9/h2-8,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDIZDYCAQFPCFW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(N=CC(=C1)C2=CC=CC=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{2H,3H-imidazo[2,1-b][1,3]thiazol-6-yl}ethan-1-amine](/img/structure/B2849032.png)

![(2S)-2-[(tert-Butoxy)methyl]pyrrolidine hydrochloride](/img/structure/B2849034.png)

![5-[(4-Chlorophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2849038.png)

![11-(1H-benzimidazol-1-yl)-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B2849040.png)

![methyl (1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)acetate](/img/structure/B2849045.png)